Daidzein

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Daidzein tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en estudios de química y síntesis de isoflavonas.

Biología: Investigado por su papel en los mecanismos de defensa vegetal y la señalización.

Mecanismo De Acción

Daidzein ejerce sus efectos principalmente a través de su interacción con los receptores de estrógeno. Puede unirse a los receptores de estrógeno alfa y beta, imitando los efectos de los estrógenos endógenos. Esta interacción influye en varias vías de señalización, incluyendo las involucradas en la proliferación celular, la apoptosis y la defensa antioxidante . Además, this compound puede ser metabolizado por la microbiota intestinal para producir equol, un compuesto con mayor actividad estrogénica .

Compuestos Similares:

Genisteína: Otra isoflavona que se encuentra en la soya con actividad estrogénica similar.

Glicíteína: Una isoflavona menos abundante en la soya con efectos estrogénicos más débiles.

Biochanina A: Una isoflavona que se encuentra en el trébol rojo con posibles beneficios para la salud.

Comparación:

This compound vs. Genisteína: Ambos compuestos tienen actividad estrogénica, pero la genisteína generalmente se considera más potente en sus efectos sobre la salud ósea y la prevención del cáncer.

This compound vs. Glicíteína: this compound es más abundante y tiene efectos estrogénicos más fuertes en comparación con la glicíteína.

This compound vs. Biochanina A: Si bien ambos tienen beneficios para la salud, this compound es más estudiado y utilizado en suplementos para la salud

Las propiedades únicas de this compound y sus potenciales beneficios para la salud lo convierten en un compuesto de gran interés en diversos campos de la investigación y la industria.

Análisis Bioquímico

Biochemical Properties

Daidzein is an isoflavonoid derived from the shikimate pathway that forms an oxygen-containing heterocycle through a cytochrome P-450-dependent enzyme that is NADPH dependent . It interacts with several enzymes and proteins, including those involved in the phenylpropanoid pathway . The specific enzymes include isoflavone synthase (IFS), which exists in two isoforms that can use both liquiritigenin and naringenin to give this compound .

Cellular Effects

This compound has been shown to have various effects on different types of cells. For instance, it has been found to stimulate the proliferation of estrogen-receptor alpha positive (ERα+) breast cancer cells at low concentrations . It also has anti-inflammatory action in tumor necrosis factor-α (TNF-α)-treated murine lung epithelial cells .

Molecular Mechanism

The molecular mechanisms underlying the action of this compound include diverged pathways where this compound has been shown to interact with several signaling molecules and receptors to achieve desirable effects . It has been suggested that this compound could interact with the estrogen receptor to stimulate cell cycle progression in G1-phase by stimulating the PI3K-AKT pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have various effects over time. For instance, a newly discovered form of this compound exhibited better thermal stability, lower moisture sorption, and faster dissolution rate compared with other forms .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, dietary supplementation with 50 mg/kg this compound improved growth performance, increased SOD activity, and decreased plasma MDA in weaning pigs . At higher dosages, this compound has been demonstrated to protect the kidney against cisplatin-induced nephrotoxicity in mice by alleviating oxidative stress, inflammation, and cell death .

Metabolic Pathways

This compound is involved in the shikimate pathway, a metabolic pathway that forms an oxygen-containing heterocycle through a cytochrome P-450-dependent enzyme that is NADPH dependent . During the fermentation of legume food, this compound can be decomposed into its aglycone form of this compound under the action of glucosidase, and bacteria and endogenous enzymes in human intestinal tract can further convert this compound into equol .

Transport and Distribution

This compound and its derivatives were found in the plasma 4 hours after the intravenous injection in mice . The presence of this compound and its monosulfates in the brain indicated that they could penetrate the blood–brain barrier .

Subcellular Localization

The subcellular localization of this compound is not well studied. It is known that isoflavone synthase, the enzyme involved in the biosynthesis of this compound, is localized on the endoplasmic reticulum . This suggests that this compound might also be localized in the same subcellular compartment during its biosynthesis.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Daidzein se puede sintetizar a través de diversos métodos, incluyendo la hidrólisis enzimática y la síntesis química. Un método eficiente involucra la hidrólisis enzimática de daidzin, una forma glucósida de this compound, utilizando β-glucosidasa en disolventes eutécticos profundos. Este método es amigable con el medio ambiente y produce this compound de alta pureza .

Métodos de Producción Industrial: La producción industrial de this compound típicamente involucra la extracción de la soya y otras plantas leguminosas. El proceso incluye el aislamiento de isoflavonas del material vegetal, seguido de pasos de purificación para obtener this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: Daidzein experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar diferentes productos, dependiendo de las condiciones de reacción.

Reducción: La reducción de this compound puede conducir a la formación de dihidrothis compound.

Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en presencia de reactivos electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos electrófilos como los halógenos se pueden utilizar en condiciones controladas.

Principales Productos Formados:

Oxidación: Varios derivados oxidados de this compound.

Reducción: Dihidrothis compound.

Sustitución: Derivados halogenados de this compound

Comparación Con Compuestos Similares

Genistein: Another isoflavone found in soybeans with similar estrogenic activity.

Glycitein: A less abundant isoflavone in soybeans with weaker estrogenic effects.

Biochanin A: An isoflavone found in red clover with potential health benefits.

Comparison:

Daidzein vs. Genistein: Both compounds have estrogenic activity, but genistein is generally considered more potent in its effects on bone health and cancer prevention.

This compound vs. Glycitein: this compound is more abundant and has stronger estrogenic effects compared to glycitein.

This compound vs. Biochanin A: While both have health benefits, this compound is more widely studied and utilized in health supplements

This compound’s unique properties and potential health benefits make it a compound of significant interest in various fields of research and industry.

Propiedades

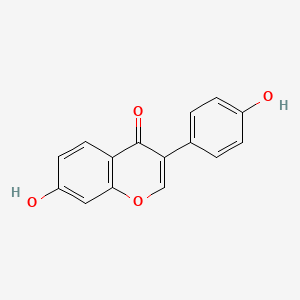

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIJRDFPHDXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022310 | |

| Record name | 7,4'-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-66-8 | |

| Record name | Daidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daidzein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daidzein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7,4'-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAIDZEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6287WC5J2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

323 °C | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.